molecular formula C16H15N3S B5589064 N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

Cat. No.: B5589064
M. Wt: 281.4 g/mol
InChI Key: VJUDRNAIBYLBFM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylamine with 4-pyridinecarboxaldehyde and a thioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,4-Dimethylphenyl)-N-methylformamide
  • 2,4-Dimethylphenyl isocyanate

Uniqueness

N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the thiazole and pyridine rings, along with the 2,4-dimethylphenyl group, allows for versatile reactivity and potential interactions with various molecular targets.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-3-4-14(12(2)9-11)18-16-19-15(10-20-16)13-5-7-17-8-6-13/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDRNAIBYLBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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